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molecular formula C6H6ClNO B1363960 1-Methylpyrrole-2-carbonyl chloride CAS No. 26214-68-6

1-Methylpyrrole-2-carbonyl chloride

Cat. No. B1363960
M. Wt: 143.57 g/mol
InChI Key: JOYDZQJINHJNPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06908939B2

Procedure details

500 mg (4 mmol) of 1-methyl-2-pyrrolecarboxylic acid in 5 ml of dichloromethane are introduced into a round-bottomed flask and under a nitrogen stream. There are added, dropwise, 790 μl (4 mmol) of dicyclohexylamine and, 30 minutes later, 290 μl (4 mmol) of thionyl chloride. The medium is stirred for 1 hour at room temperature and then heated for 2 hours at 50° C. The mixture is then diluted with ether and the precipitate is filtered off. The filtrate is evaporated off and a brown oil is obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
790 μL
Type
reactant
Reaction Step Two
Quantity
290 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]([OH:9])=O.C1(NC2CCCCC2)CCCCC1.S(Cl)([Cl:25])=O>ClCCl.CCOCC>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[C:7]([Cl:25])=[O:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CN1C(=CC=C1)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
790 μL
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Step Three
Name
Quantity
290 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The medium is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
There are added
TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 hours at 50° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated off
CUSTOM
Type
CUSTOM
Details
a brown oil is obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN1C(=CC=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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